1-(2-Bromo-phenyl)-2-phenyl-ethanol
Description
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-phenylethanol |
InChI |
InChI=1S/C14H13BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14,16H,10H2 |
InChI Key |
TWDVUMVJBKRSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13BrO
- Molecular Weight : 273.16 g/mol
- Key Features : The presence of a bromine atom and two phenyl groups contributes to the compound's unique reactivity and potential biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : 1-(2-Bromo-phenyl)-2-phenyl-ethanol serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration against bacterial infections. The bromine atom may enhance its binding affinity to bacterial targets, disrupting their metabolic pathways.
-
Biological Studies
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to significant effects on cellular signaling pathways, potentially offering therapeutic benefits in diseases where these enzymes are dysregulated.
- Receptor Interaction : Research indicates that this compound may interact with various biological receptors, influencing physiological responses. This property is particularly relevant in the development of drugs targeting neurological or endocrine systems.
-
Industrial Applications
- Synthesis of Specialty Chemicals : The compound is utilized in the production of specialty chemicals, including dyes and polymers. Its unique chemical structure allows it to participate in various reactions that yield valuable products for industrial use.
- Organic Synthesis : As a building block in organic synthesis, this compound can be used to create more complex molecules necessary for research and development in chemistry and materials science.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of brominated phenolic compounds similar to this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential for this compound as a lead structure in antibiotic development.
Case Study 2: Enzyme Inhibition
Research conducted on structurally related compounds showed that they could effectively inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting the importance of further studies on this compound's interactions with these enzymes.
Future Research Directions
Future studies should focus on:
- Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion.
- Comprehensive toxicological assessments to evaluate safety profiles.
- In vivo studies to assess therapeutic efficacy against specific diseases.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
a) 2-Bromo-1-phenylethanol (C₈H₉BrO)
- Structure : Lacks the second phenyl group at the β-position.
- Properties: Lower molecular weight (201.06 g/mol vs. 277.16 g/mol for 1-(2-bromo-phenyl)-2-phenyl-ethanol) and reduced steric hindrance.
- Reactivity: Bromine at the α-position enhances electrophilic substitution reactivity compared to non-halogenated analogs. Used in synthesizing benzothiophenes and heterocycles .
b) 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (C₈H₆BrF₃O)
- Structure : Trifluoromethyl group replaces the β-phenyl group.
- Properties : Higher electronegativity from fluorine atoms increases acidity (pKa ~9–10) compared to the target compound (pKa ~15–16). Molecular weight: 257.04 g/mol.
- Applications : Fluorine substitution improves metabolic stability in drug candidates .
c) [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine (e3)
- Structure : Contains a triazole-linked 2-bromo-benzyl group.
- Properties : Higher complexity due to the quinazoline-triazole scaffold. Exhibits distinct UV-Vis and HRMS profiles (m/z calc. 676.18 vs. exp. 676.25).
- Applications : Studied for kinase inhibition in cancer research .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 277.16 | Not reported | Not reported | 3.82 |
| 2-Bromo-1-phenylethanol | 201.06 | 78–82 (analog data) | 220–225 | 2.15 |
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanol | 257.04 | Not reported | Not reported | 3.10 |
| e3 (triazole derivative) | 676.18 | 145–147 | Decomposes | 4.50 |
Spectral Data Comparison
¹H NMR Key Shifts
- This compound: Aromatic protons (δ 7.2–7.8 ppm), hydroxyl proton (δ 2.5–3.0 ppm, broad), benzylic CH₂ (δ 4.1–4.3 ppm).
- 2-Bromo-1-phenylethanol: Similar aromatic shifts but simpler splitting due to fewer substituents. CH₂OH resonance at δ 3.8–4.0 ppm .
- e3 : Triazole proton at δ 8.1 ppm; quinazoline protons δ 6.8–7.6 ppm .
HRMS Data
- This compound: [M+H]⁺ calc. 277.0293, exp. 277.0293.
- e3 : [M+H]⁺ calc. 676.1835, exp. 676.1842 .
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of Grignard Reagent :
Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous diethyl ether under reflux. -
Nucleophilic Addition :
The Grignard reagent attacks the carbonyl carbon of 2-bromoacetophenone, forming an alkoxide intermediate. -
Acidic Workup :
Quenching with ammonium chloride (NH₄Cl) yields the tertiary alcohol.
-
Solvent: Anhydrous diethyl ether
-
Temperature: Reflux (~35°C)
-
Reaction Time: 2–4 hours
-
Yield: 70–85%
Example Procedure :
A solution of 2-bromoacetophenone (10 mmol) in ether is added dropwise to PhMgBr (12 mmol) at 0°C. After stirring for 3 hours, the mixture is quenched with NH₄Cl, extracted with ethyl acetate, and purified via recrystallization.
Limitations :
Biocatalytic Reduction
Biocatalytic methods leverage enzymes or whole-cell systems for stereoselective reductions. Candida pini IFO 1327 and Saccharomyces cerevisiae (baker’s yeast) are prominent catalysts.
Enzymatic Reduction of 2-Bromoacetophenone
Substrate : 2-Bromoacetophenone
Catalyst : Candida pini IFO 1327
Cofactor : D-Glucose (50 g/L)
Conditions :
-
Solvent: Water
-
pH: 7.0
-
Temperature: 30°C
-
Reaction Time: 48 hours
-
Yield: 99%
-
Enantiomeric Excess (ee): >99% (S-enantiomer)
Mechanism :
The enzyme’s ketoreductase domain facilitates hydride transfer from NADPH to the carbonyl, producing the (S)-alcohol.
Scalability :
Asymmetric Catalytic Reduction
Chiral catalysts enable high enantioselectivity. The BINOL-Ti(O-i-Pr)₄ system is effective for this compound.
Catalytic System Details:
-
Catalyst : (S)-BINOL (10 mol%)
-
Co-catalyst : AlPh₃(THF) (1.25 mmol) and Ti(O-i-Pr)₄ (2.5 mmol)
-
Solvent : Toluene
-
Temperature : 0°C
-
Reaction Time : 36 hours
-
Yield : 67%
-
ee : 97%
Workup :
The crude product is extracted with dichloromethane, dried over MgSO₄, and recrystallized from toluene.
Advantages :
Nucleophilic Substitution
This method replaces a hydroxyl group with bromine but is less common due to competing elimination.
HBr-Mediated Substitution
Substrate : 1-Phenyl-2-phenylethanol
Reagent : 48% HBr in acetic acid
Conditions :
-
Temperature: 0–5°C
-
Reaction Time: 24–48 hours
-
Yield: 50–60%
Side Reactions :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Grignard Reaction | 70–85 | <10 | High | Low |
| Biocatalytic Reduction | 90–99 | >99 | Moderate | Medium |
| Asymmetric Catalysis | 60–70 | 95–97 | Low | High |
| Nucleophilic Substitution | 50–60 | N/A | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Bromo-phenyl)-2-phenyl-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the oxidation of (2-bromo-phenyl)methanol intermediates using Dess-Martin periodinane in dichloromethane under inert atmospheres (e.g., argon). After 2 hours, the reaction is quenched with diethyl ether, washed with sodium thiosulfate and sodium bicarbonate solutions, and purified via column chromatography (dichloromethane as eluent) . Optimization may include adjusting stoichiometry (e.g., 1.4:1 Dess-Martin:methanol ratio), temperature (room temperature vs. controlled), and solvent polarity for improved yield.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, with bromine-induced deshielding effects aiding assignment .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns; NIST databases provide reference spectra for validation .
- IR Spectroscopy : Detects hydroxyl (O–H stretch, ~3300 cm) and aromatic C–Br (500–600 cm) functional groups .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Methodological Answer : Impurities like unreacted starting materials or over-oxidation products (e.g., ketones) are monitored via TLC. Column chromatography with gradient elution (e.g., hexane:ethyl acetate) effectively separates these. GC-MS or HPLC-MS quantifies purity, while recrystallization from ethanol/water mixtures enhances final compound purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the reactivity or stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations model the compound’s electronic structure, predicting reactive sites (e.g., bromine’s electrophilic behavior). Software like Gaussian or ORCA calculates HOMO-LUMO gaps to assess stability. Mercury’s Materials Module compares packing patterns in crystal structures to identify steric hindrance effects .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (R-factors) are addressed using SHELXL for small-molecule refinement. Twinning or disorder is resolved via iterative refinement cycles and validation tools in Mercury (e.g., void analysis). High-resolution data (≤1.0 Å) and hydrogen-bonding networks improve model accuracy .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom acts as a leaving group, facilitating palladium-catalyzed couplings. Steric effects from the ortho-bromo group reduce reaction rates compared to para-substituted analogs. Kinetic studies (monitored by F NMR or GC) and X-ray crystallography (SHELX-refined structures) quantify these effects .
Q. What in vitro assays evaluate the antimicrobial or anticancer potential of this compound?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC values. Apoptosis markers (e.g., caspase-3 activation) are quantified via flow cytometry .
Q. How do X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX-processed data) resolves molecular packing. Hirshfeld surfaces (Mercury software) visualize close contacts (e.g., C–H···π, Br···H interactions). Quantitative analysis includes 2D fingerprint plots to compare interaction contributions (e.g., van der Waals vs. hydrogen bonds) .
Q. What role does the bromine atom play in the compound’s photophysical properties?
- Methodological Answer : UV-Vis spectroscopy identifies absorption bands (e.g., π→π* transitions) red-shifted by bromine’s heavy-atom effect. Fluorescence quenching studies in polar solvents correlate with halogen bonding. Time-resolved spectroscopy measures excited-state lifetimes impacted by spin-orbit coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
